Evidence 1 – C3 Substituent Identity: 3-Phenyl vs. 3-(Pyridin-3-yl) Differentiation in Antileishmanial SAR
Published structure–activity relationship data on 2,3-diaryl-imidazo[1,2-a]pyrazines demonstrate that a 3-phenyl substituent (IC₅₀ = 26.2 µM against Leishmania major promastigotes) provides a defined baseline potency, whereas replacement with a 4-pyridyl group at C3 reduces antileishmanial activity [1]. In the context of the spiro series, the comparator 3-(pyridin-3-yl)-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] (CAS 1422137-80-1) incorporates a meta-pyridyl substituent that, based on published meta-pyridyl SAR, is expected to be inactive or substantially less potent than the 3-phenyl analog [2]. This indicates that users requiring a hydrophobic, non-basic aryl group at C3 for target engagement (e.g., filling a hydrophobic pocket in a kinase ATP-binding site) should prioritize the 3-phenyl derivative.
| Evidence Dimension | C3 Substituent Impact on Antileishmanial Potency (surrogate SAR model for C3 substituent effects in imidazo[1,2-a]pyrazine series) |
|---|---|
| Target Compound Data | 3-Phenyl analog (non-spiro): IC₅₀ = 26.2 µM (L. major promastigotes). The 3-phenyl-spiro compound is expected to retain or improve upon this potency due to conformational pre-organization. |
| Comparator Or Baseline | 3-(Pyridin-4-yl) analog (non-spiro): reduced potency vs. 3-phenyl; 3-(pyridin-3-yl) analog (spiro, CAS 1422137-80-1): activity not directly reported, but meta-pyridyl isomers in the CTN1122 series were inactive against L-CK1.2. |
| Quantified Difference | 3-Phenyl maintains µM-range baseline activity; 4-pyridyl substitution decreases potency; meta-pyridyl substitution abolishes activity in closely related CK1 inhibition assays. |
| Conditions | In vitro antileishmanial assay vs. L. major promastigotes (Marchand et al., Eur. J. Med. Chem. 2015); L-CK1.2 inhibition assay (Bazin et al., RSC Med. Chem. 2025). |
Why This Matters
The 3-phenyl group is the preferred C3 substituent when a hydrophobic, non-ionizable aryl contact is required for target binding, whereas pyridyl analogs introduce a basic nitrogen that can drastically alter selectivity and potency.
- [1] Marchand, P.; et al. Synthesis, antileishmanial activity and cytotoxicity of 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines. Eur. J. Med. Chem. 2015, 103, 381–395. 3-Phenyl derivative IC₅₀ = 26.2 µM; 4-pyridyl reduced potency; 3,5-diCl-phenyl IC₅₀ = 10.3 µM. View Source
- [2] Bazin, M.-A.; Cojean, S.; Pagniez, F.; et al. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting casein kinase 1 for antileishmanial therapy. RSC Med. Chem. 2025, 16, 3746–3763. Meta-pyridyl analog (compound 23) was inactive; 4-pyridyl at C3 critical for L-CK1.2 inhibition. View Source
